molecular formula C7H12O4S B13304214 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B13304214
M. Wt: 192.24 g/mol
InChI Key: YDYDFNVRITZTTE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.

    Substitution with Methanesulfonyl Group: The cyclobutane ring is then substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

Chemical Reactions Analysis

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, including enzyme inhibition and activation. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.

Properties

Molecular Formula

C7H12O4S

Molecular Weight

192.24 g/mol

IUPAC Name

3-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O4S/c1-5-3-7(4-5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9)

InChI Key

YDYDFNVRITZTTE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)S(=O)(=O)C

Origin of Product

United States

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